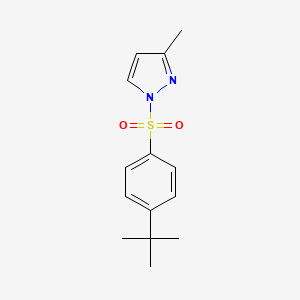

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is a compound that belongs to the class of sulfonyl pyrazoles This compound features a pyrazole ring substituted with a sulfonyl group attached to a tert-butylphenyl moiety

Mechanism of Action

Target of Action

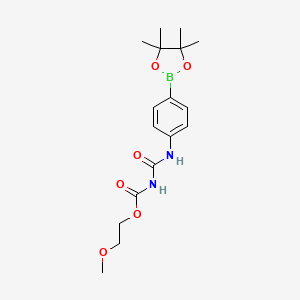

A related compound, tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, is known to target collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer .

Mode of Action

It’s worth noting that benzylic compounds, which this compound is a part of, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule and the solvent used .

Biochemical Pathways

They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The pka value of a compound can provide insights into its absorption and distribution characteristics . The pKa value describes the point where the acid is 50% dissociated (i.e., deprotonated). The stronger the acid, the smaller the pKa value, and strong acids have weak conjugate bases .

Result of Action

It’s worth noting that the removal of a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .

Action Environment

The reaction of benzylic compounds can be influenced by the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.

Nucleophilic Substitution: Products where the sulfonyl group is replaced by the nucleophile.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.

Scientific Research Applications

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-phenyl-1H-pyrazole

- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-ethyl-1H-pyrazole

- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-isopropyl-1H-pyrazole

Uniqueness

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is unique due to the presence of the tert-butyl group, which can enhance the compound’s lipophilicity and stability. This can lead to improved pharmacokinetic properties, such as increased bioavailability and longer half-life, making it a valuable candidate for drug development .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMXXUSAMCNMJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)

![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)

![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2364240.png)

![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2364243.png)

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)